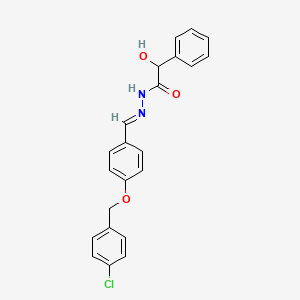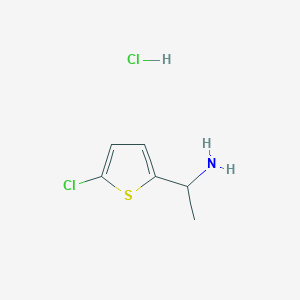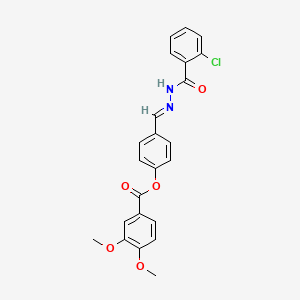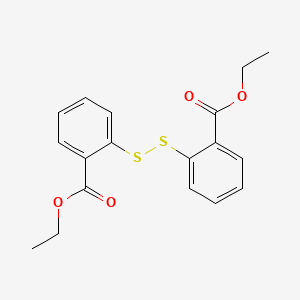
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide is a complex organic compound with the molecular formula C28H22Cl2N2O3 It is known for its unique structure, which includes a chlorobenzyl group and a benzylidene group linked through an oxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-((4-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with 2-hydroxy-2-phenylacetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply, including the use of efficient catalysts and controlled reaction environments to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-propoxybenzohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide
Uniqueness
What sets N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide apart from these similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
767310-25-8 |
|---|---|
Molekularformel |
C22H19ClN2O3 |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-10-6-17(7-11-19)15-28-20-12-8-16(9-13-20)14-24-25-22(27)21(26)18-4-2-1-3-5-18/h1-14,21,26H,15H2,(H,25,27)/b24-14+ |
InChI-Schlüssel |
QFDBVJYKBUPJLU-ZVHZXABRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)



![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)




![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)

![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
